N-Boc-S-benzyl-(L)-cysteine-methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

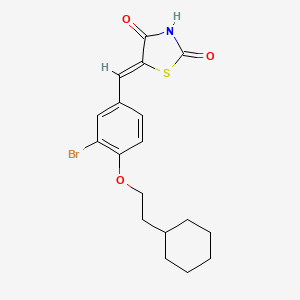

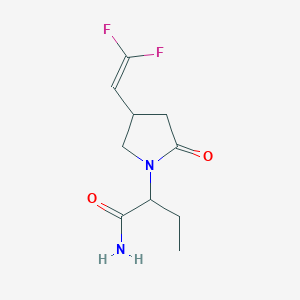

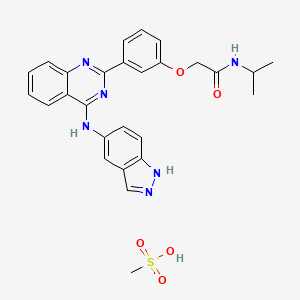

N-Boc-S-benzyl-(L)-cystéine-ester méthylique: est un dérivé de l'acide aminé cystéine. Il se caractérise par la présence d'un groupe protecteur tert-butoxycarbonyle (Boc) sur l'atome d'azote, d'un groupe benzyle sur l'atome de soufre et d'un groupe ester méthylique sur le groupe carboxyle. Ce composé est couramment utilisé dans la synthèse peptidique et comme intermédiaire dans la synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

-

Préparation de la N-Boc-S-benzyl-(L)-cystéine:

Réactifs: N-tert-butoxycarbonyl-L-cystéine, bromure de benzyle, base (par exemple, hydroxyde de sodium ou carbonate de potassium).

Conditions: La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane à température ambiante. La cystéine protégée par Boc est mise en réaction avec le bromure de benzyle en présence d'une base pour former la N-Boc-S-benzyl-(L)-cystéine.

-

Préparation de la N-Boc-S-benzyl-(L)-cystéine-ester méthylique:

Réactifs: N-Boc-S-benzyl-(L)-cystéine, méthanol, catalyseur acide (par exemple, acide sulfurique ou acide chlorhydrique).

Conditions: La réaction d'estérification est effectuée en portant à reflux la N-Boc-S-benzyl-(L)-cystéine avec du méthanol en présence d'un catalyseur acide. Le mélange réactionnel est ensuite purifié pour obtenir l'ester méthylique souhaité.

Méthodes de production industrielle:

- La production industrielle de la N-Boc-S-benzyl-(L)-cystéine-ester méthylique suit des voies de synthèse similaires mais à plus grande échelle. Les réactions sont optimisées pour des rendements et une pureté plus élevés, et les processus sont souvent automatisés pour garantir la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions:

-

Oxydation:

Réactifs: Agents oxydants tels que le peroxyde d'hydrogène ou le périodate de sodium.

Conditions: Les réactions d'oxydation sont généralement effectuées dans des solvants aqueux ou organiques à des températures contrôlées.

Produits: L'oxydation de l'atome de soufre peut conduire à la formation de sulfoxydes ou de sulfones.

-

Réduction:

Réactifs: Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Conditions: Les réactions de réduction sont effectuées dans des solvants anhydres sous atmosphère inerte.

Produits: La réduction du groupe ester peut produire l'alcool correspondant.

-

Substitution:

Réactifs: Nucléophiles tels que les amines ou les thiols.

Conditions: Les réactions de substitution sont effectuées dans des solvants organiques à température ambiante ou sous reflux.

Produits: La substitution au groupe benzyle peut conduire à la formation de divers dérivés.

Applications De Recherche Scientifique

Chimie:

- La N-Boc-S-benzyl-(L)-cystéine-ester méthylique est utilisée comme élément de base dans la synthèse de peptides et d'autres molécules organiques complexes.

Biologie:

- Elle est utilisée dans l'étude des mécanismes enzymatiques et des interactions protéiques en raison de sa similitude structurelle avec les acides aminés naturels.

Médecine:

- Le composé est étudié pour ses applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.

Industrie:

- Elle est utilisée dans la production de produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Mécanisme:

- Le composé exerce ses effets par le biais d'interactions avec diverses cibles moléculaires, notamment les enzymes et les récepteurs. Le groupe protecteur Boc assure la stabilité pendant les réactions chimiques, tandis que les groupes benzyle et ester méthylique influencent la réactivité et la solubilité du composé.

Cibles moléculaires et voies:

- Le composé peut interagir avec les résidus de cystéine dans les protéines, affectant leur fonction et leur activité. Il peut également participer à des réactions redox et servir de substrat pour les processus enzymatiques.

Mécanisme D'action

Mechanism:

- The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the benzyl and methyl ester groups influence the compound’s reactivity and solubility.

Molecular Targets and Pathways:

- The compound can interact with cysteine residues in proteins, affecting their function and activity. It may also participate in redox reactions and serve as a substrate for enzymatic processes.

Comparaison Avec Des Composés Similaires

Composés similaires:

N-Boc-S-benzyl-(D)-cystéine-ester méthylique:

N-Boc-S-benzyl-(L)-cystéine:

N-Boc-S-méthyl-(L)-cystéine-ester méthylique:

Unicité:

- La N-Boc-S-benzyl-(L)-cystéine-ester méthylique est unique en raison de sa combinaison spécifique de groupes protecteurs et de groupes fonctionnels, qui confèrent des propriétés de réactivité et de stabilité distinctes. Cela la rend particulièrement utile dans la synthèse peptidique et d'autres transformations organiques.

Propriétés

Formule moléculaire |

C16H23NO4S |

|---|---|

Poids moléculaire |

325.4 g/mol |

Nom IUPAC |

methyl 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |

Clé InChI |

KXUSUGVJXKJTBL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)

![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)

![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)

![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)

![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)